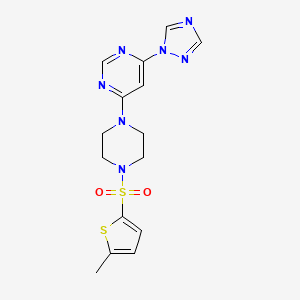

2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

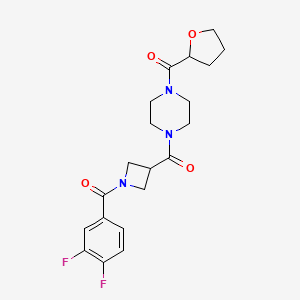

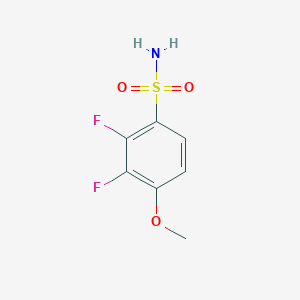

The compound “2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” is a chemical compound with the molecular formula C17H18ClN3O5S and a molecular weight of 411.86. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a phenoxy group, which has been associated with potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a phenoxy group, and a chloropyridinyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 411.86. Other specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Chemical Synthesis and Characterization

Solid-Phase Synthesis of β-Sultams : A study described the solid-phase synthesis method for β-sultams, which are sulfonyl β-lactam analogs. This synthesis approach is significant for constructing combinatorial libraries that could help in identifying new antibacterial agents (Gordeev, Gordon, & Patel, 1997).

Synthesis of Arylsulfonyl Pyrrolidines : Research on the acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine demonstrated a method for synthesizing new 1-(arylsulfonyl)pyrrolidines. This method offers a convenient approach for producing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).

Polymer Science Applications : Studies have also investigated the synthesis and characterization of sulfide and sulfoxide-based poly(ether-amide)s, highlighting their good thermal stability and potential applications in high-performance materials (Shockravi et al., 2006).

Material Science and Engineering

- Colorless and Transparent Polyimides : Research into the synthesis of colorless and transparent polyimide (CPI) films for flexible display substrates utilized diamines including bis(3-aminophenyl)sulfone. These CPI films demonstrated excellent optical transparencies and thermal properties, indicating their suitability for advanced electronic applications (Jin-Hae Chang, 2020).

Catalytic Processes and Molecular Synthesis

- Ortho-Sulfonylation of Aryloxypyridines : A palladium-catalyzed direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring was developed. This method is notable for its applicability to both electron-rich and electron-deficient substrates, facilitating the synthesis of ortho-sulfonylated phenols (Xu et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the interest in both pyrrolidine and phenoxy groups in medicinal chemistry . This could include the design of new derivatives of this compound to enhance its safety and efficacy .

properties

IUPAC Name |

2-[4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O5S/c18-15-9-20-7-5-16(15)26-13-6-8-21(10-13)27(23,24)14-3-1-12(2-4-14)25-11-17(19)22/h1-5,7,9,13H,6,8,10-11H2,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQCDJXJBJKELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-fluorophenyl)methyl]-5-ethylfuran-2-carboxamide](/img/structure/B2642395.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide](/img/structure/B2642403.png)

![4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2642409.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2642411.png)

amine](/img/structure/B2642412.png)